molecular formula C17H16N2 B1466944 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole CAS No. 914306-48-2

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole

Cat. No.: B1466944
CAS No.: 914306-48-2
M. Wt: 248.32 g/mol
InChI Key: DNQQLTJLFCPFKA-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole (CAS: 914306-48-2) is an imidazole derivative with the molecular formula C₁₇H₁₆N₂ and a molecular weight of 248.32 g/mol . Its structure features a phenyl group at position 2 of the imidazole ring and a 2,6-dimethylphenyl substituent at position 1 (Figure 1).

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-2-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-13-7-6-8-14(2)16(13)19-12-11-18-17(19)15-9-4-3-5-10-15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQQLTJLFCPFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728510
Record name 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914306-48-2
Record name 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

This compound is synthesized through various methods involving the condensation of substituted phenyl and imidazole derivatives. The compound's structure allows for significant interaction with biological targets, which is crucial for its activity.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

A specific study demonstrated that derivatives with lipophilic characteristics showed enhanced cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged significantly, showcasing their potential as effective anticancer agents. For example:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231<100
2g (similar derivative)MDA-MB-23116.38

The data suggest that structural modifications can lead to improved potency against specific cancer types .

Antidiabetic Activity

Another area of interest is the compound's potential as an α-glucosidase inhibitor. In vitro studies have shown that certain derivatives of imidazole can effectively inhibit α-glucosidase activity, which is pivotal in managing diabetes. For instance, compounds derived from similar structures exhibited IC50 values as low as 0.71 µM, indicating strong inhibitory effects .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .
  • Enzyme Inhibition : As an α-glucosidase inhibitor, it competes with substrate binding at the enzyme's active site, thereby reducing glucose absorption in the intestines .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Anticancer Efficacy : A study involving various imidazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The most effective compounds had IC50 values below 20 µM.
  • Diabetes Management : Another investigation revealed that specific derivatives improved glycemic control in diabetic models, outperforming standard treatments like acarbose .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Mechanism of Action
The anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells, as well as the inhibition of specific signaling pathways involved in tumor growth and metastasis.

Case Study: In Vitro Testing
A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values ranged from 10 to 30 µM depending on the cell type, indicating moderate potency against these cancer cells.

Antimicrobial Properties

Broad-Spectrum Activity
this compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

Case Study: Clinical Relevance
In clinical settings, formulations containing this compound were tested against common pathogens in wound infections. Results indicated a significant reduction in microbial load after treatment, supporting its use in topical formulations.

Agricultural Applications

Pesticidal Properties
The compound has been investigated for its potential as an agricultural pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for further exploration in pest control strategies.

Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated reduced infestation rates of common agricultural pests such as aphids and beetles.

Material Science

Polymer Development
Due to its unique chemical structure, this compound is being explored for use in the development of new polymer materials with enhanced thermal and mechanical properties.

Research Findings
Preliminary studies indicate that incorporating this imidazole derivative into polymer matrices can improve their resistance to heat and mechanical stress.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological, electronic, and chemical properties of imidazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole 2,6-dimethylphenyl (1), phenyl (2) C₁₇H₁₆N₂ 248.32 Organic electronics
2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole 2,6-dichlorophenyl (2), pentyl (1), diphenyl (4,5) C₃₀H₂₆Cl₂N₂ 497.44 Antibacterial, antiviral, anticancer agents
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-dimethoxyphenyl (1), methyl (4,5), phenyl (2) C₂₀H₂₁N₂O₂ 321.40 Chemosensors for transition metals, ligands for Ir³⁺ complexes
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole 2,6-diisopropylphenyl (1), phenyl (2) C₂₁H₂₄N₂ 304.43 Electronic materials (enhanced steric bulk)
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Naphthalenyl (1), triphenyl (2,4,5) C₃₁H₂₄N₂ 424.54 Structural studies, spectroscopy

Key Observations :

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,6-dichlorophenyl) enhance biological activity by increasing electrophilicity, enabling interactions with biological targets .
  • Steric Effects : Bulky substituents like diisopropylphenyl (in the 304.43 g/mol derivative) improve thermal stability and electron transport in materials science applications .
  • Methoxy Groups : 3,5-Dimethoxyphenyl derivatives exhibit fluorescence properties suitable for metal ion sensing .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., diisopropylphenyl) reduce aqueous solubility but enhance lipid solubility, impacting drug delivery or material processing .
  • Thermal Stability : Higher molecular weight compounds (e.g., 497.44 g/mol dichlorophenyl derivative) exhibit elevated melting points, correlating with stronger intermolecular forces .

Preparation Methods

Classical Multicomponent Condensation Methods

One common approach to synthesize 1,2-disubstituted imidazoles involves the condensation of aldehydes, amines, and α-diketones or related precursors under acidic or catalytic conditions. Although specific literature on 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole is limited, the general principle applies:

  • Starting materials: 2,6-dimethyl aniline derivatives, benzaldehyde or phenyl-substituted aldehydes, and glyoxal or α-diketones.
  • Reaction conditions: Acidic catalysts or mild bases, often reflux in ethanol or other solvents.
  • Outcome: Formation of the imidazole ring via cyclization and dehydration steps.

This method is versatile but may require optimization for regioselectivity and yield when bulky ortho-substituents like 2,6-dimethyl groups are present.

Catalyst-Free [3 + 2] Cyclization of Vinyl Azides with Amidines

A recent efficient method for synthesizing 2,4-disubstituted imidazoles, which can be adapted for this compound, involves catalyst-free cyclization:

  • Key reaction: Vinyl azides react with benzimidamides or amidines through a [3 + 2] cyclization.
  • Conditions: Heating in solvents like acetonitrile at around 80°C without catalysts.
  • Yields: Moderate to good yields (45–89%) depending on substrates and conditions.
  • Mechanism: Likely proceeds via nitrene intermediates from vinyl azides, followed by cyclization with amidines.
Parameter Details
Substrates Benzimidamides, vinyl azides
Solvents Acetonitrile, DCE, DMF, DMSO, toluene
Temperature 65–80°C
Catalyst None (catalyst-free)
Yields 45–89%
Reaction time 8 hours

This method is noted for operational simplicity and broad functional group tolerance, making it promising for synthesizing substituted imidazoles with steric hindrance such as 2,6-dimethylphenyl substituents.

Ullmann-Type N-Arylation and Suzuki Coupling for 1,2-Disubstituted Imidazoles

A convergent synthetic strategy reported for 1-aryl-2-aryl-1H-imidazoles involves:

  • Step 1: Ullmann-type direct N-arylation of 1H-imidazole with aryl bromides (e.g., 1-bromo-2,6-dimethylbenzene) in the presence of cesium carbonate and catalytic copper(I) iodide.
  • Step 2: Electrophilic bromination at the C-2 position of the N-arylimidazole using N-bromosuccinimide (NBS).
  • Step 3: Suzuki cross-coupling of the 2-bromo intermediate with phenylboronic acid catalyzed by PdCl2(DPPF) and cesium fluoride in 1,4-dioxane at 65°C.
Step Reagents/Conditions Yield/Outcome
N-Arylation 1H-imidazole, 1-bromo-2,6-dimethylbenzene, Cs2CO3, CuI Formation of 1-(2,6-dimethylphenyl)-1H-imidazole
Bromination NBS, refluxing acetonitrile 2-bromo-1-(2,6-dimethylphenyl)-1H-imidazole
Suzuki Coupling Phenylboronic acid, PdCl2(DPPF), CsF, 1,4-dioxane, 65°C This compound

This method provides high regioselectivity and allows structural diversification at both N-1 and C-2 positions of the imidazole ring. It is well-suited for preparing this compound with good yields and purity.

Grignard and Organolithium Reactions with 2-Acylimidazoles

Another approach involves the use of 2-acylimidazole intermediates:

  • Preparation of 2-acylimidazoles followed by nucleophilic addition of organolithium or Grignard reagents.
  • For example, 2-lithio-1-methyl-1H-imidazole reacts with aldehydes or ketones to form (1-methyl-1H-imidazol-2-yl)methanol derivatives.
  • Subsequent transformations can yield 2-substituted imidazoles.

Though this method is more commonly applied to methyl-substituted imidazoles, it can be adapted for 2,6-dimethylphenyl substituents by selecting appropriate aldehydes and organometallic reagents.

Reagents Conditions Products
2-lithio-1H-imidazole THF, -78°C to room temperature (1H-imidazol-2-yl)methanol derivatives
Grignard reagents Reaction with 2-formylimidazole 2-substituted imidazoles

This method requires careful control of reaction temperature and moisture exclusion but offers a route to functionalized imidazoles.

Hydrogenation and Hydrochloride Salt Formation (Related Imidazole Derivatives)

A multi-step process reported for structurally related imidazole hydrochlorides includes:

  • Preparation of vinyl-substituted imidazoles.
  • Catalytic hydrogenation using Pd/C under hydrogen atmosphere at 44–46°C.
  • Acid treatment with hydrochloric acid to form hydrochloride salts.
  • Isolation by filtration and drying.

While this is specific to 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole derivatives, similar hydrogenation and salt formation steps could be employed for analogues like this compound if unsaturated intermediates are involved.

Step Conditions Yield/Notes
Hydrogenation Pd/C catalyst, H2, 44–46°C Saturation of vinyl groups
Acid treatment 4M HCl, 38–42°C Formation of hydrochloride salt
Isolation Filtration, drying at ambient temperature High purity crystalline product

This method emphasizes the importance of purification and salt formation for pharmaceutical-grade compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Multicomponent condensation Aldehydes, amines, α-diketones, acid/base catalysts Simple, classical approach May have regioselectivity issues
Catalyst-free [3 + 2] cyclization Vinyl azides, amidines, heat, no catalyst Mild, good yields, broad scope Requires vinyl azide preparation
Ullmann N-arylation + Suzuki coupling 1H-imidazole, aryl bromides, Pd catalyst, bases High regioselectivity, modular Multiple steps, requires Pd catalyst
Organolithium/Grignard addition 2-acylimidazoles, organolithium or Grignard reagents Access to diverse substitutions Sensitive reagents, moisture sensitive
Hydrogenation + salt formation Pd/C, H2, HCl treatment Produces pure hydrochloride salts Applicable if vinyl intermediates present

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole, and what key reaction conditions are required?

  • Methodology : The compound is typically synthesized via condensation reactions. A common approach involves reacting 2,6-dimethylaniline with benzaldehyde derivatives in the presence of ammonium acetate as a catalyst under reflux in acetic acid or ethanol. For example, analogous imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole) were synthesized using benzaldehyde and substituted anilines, with purification via recrystallization from ethanol .
  • Critical Parameters :

  • Catalyst : Ammonium acetate or iodine.
  • Solvent : Polar aprotic solvents (e.g., DMF) or acetic acid.
  • Temperature : Reflux conditions (80–120°C).
  • Purification : Column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Spectroscopy :

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, aromatic C-H bends).
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D geometry. For example, related imidazole derivatives achieved R-factors of ~0.039–0.109 using SHELXL software .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Purity :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (e.g., C₁₇H₁₆N₂: C 82.22%, H 6.50%, N 11.28%) .
    • Stability :
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature.
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

  • Approach :

Re-optimize Computational Models : Use higher basis sets (e.g., B3LYP/6-311++G**) to refine bond angles and vibrational frequencies.

Solvent Effects : Include solvent correction (e.g., PCM model for DMSO) in DFT calculations.

Experimental Validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton environments .

Q. How can molecular docking and ADMET analysis guide the design of derivatives with improved biological activity?

  • Docking Workflow :

  • Target Selection : Use PDB structures (e.g., EGFR kinase domain, PDB ID: 1M17).
  • Ligand Preparation : Optimize compound geometry at the B3LYP/6-31G* level.
  • Scoring : AutoDock Vina or Glide for binding affinity prediction.
    • ADMET :
  • SwissADME : Predict LogP (optimal range: 2–3), bioavailability.
  • ProTox-II : Estimate toxicity (e.g., hepatotoxicity risk).
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed higher EGFR inhibition (IC₅₀ = 1.2 µM vs. 5.6 µM for parent compound) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges :

  • Twinning : Common in imidazole derivatives due to symmetry.
  • Disorder : Methyl/aryl groups may exhibit rotational disorder.
    • Solutions :
  • Crystallization Solvent : Use mixed solvents (e.g., CHCl₃/hexane) for slow evaporation.
  • Refinement : Apply TWIN/BASF commands in SHELXL for twinned data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole
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1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole

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